molecular formula C12H16O2 B8678476 1-(4-Hydroxy-3-propyl-phenyl)-propan-1-one

1-(4-Hydroxy-3-propyl-phenyl)-propan-1-one

Cat. No. B8678476
M. Wt: 192.25 g/mol
InChI Key: AUTJPPNKNITORX-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-propyl-phenyl)-propan-1-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxy-3-propyl-phenyl)-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-3-propyl-phenyl)-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3-propylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-3-5-9-8-10(11(13)4-2)6-7-12(9)14/h6-8,14H,3-5H2,1-2H3

InChI Key

AUTJPPNKNITORX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)CC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.1 g (53 mmol) of aluminum chloride are placed in 70 ml of nitrobenzene in a round-bottomed flask and under a stream of nitrogen. The mixture is heated at 70° C. until dilution is complete. It is then cooled to 0° C. and 7.2 ml (52 mmol) of 2-propylphenol are added. The mixture is allowed to warm to room temperature and is then heated to 40° C. 4.6 ml (52 mmol) of propionyl chloride are then added dropwise. The reaction medium is heated at 40° C. for 2 hours and then stirred for 48 hours at room temperature. It is then poured into ice with 20 ml of concentrated hydrochloric acid. After extraction with ethyl ether, the organic phase is washed with 2N sodium hydroxide. The aqueous phases are acidified with hydrochloric acid and extracted with ether. The organic phase is dried over magnesium sulfate, filtered and then evaporated. The black solid obtained is triturated in heptane, filtered off and dried. 3.5 g (35%) of the expected product are obtained in the form of a black powder.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
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solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

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